molecular formula C16H10N2O8 B598281 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) CAS No. 1202689-44-8

4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)

Cat. No.: B598281
CAS No.: 1202689-44-8
M. Wt: 358.262
InChI Key: LSIRFWJQXQJPKC-OWOJBTEDSA-N
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Description

“4,4’-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)” is a compound with the molecular formula C16H13N2O9.5 . It is a crystal structure of a sanidic liquid crystal material based on a nitro group functionalized trans-stilbene dicarboxylate linker .


Synthesis Analysis

The synthesis of this compound involves a reaction with 4-(chloromethyl)-3-nitrobenzoic acid in the presence of KOH in ethanol . A brown precipitate emerges, which is the potassium salt of the target compound . The solid is then dissolved in water and the pH is adjusted to 1 with HCl . The target compound is obtained as yellow crystals after recrystallization from tetrahydrofuran .


Molecular Structure Analysis

The crystal structure of this compound is triclinic, with a = 7.3757 (4) Å, b = 7.7827 (5) Å, c = 15.2903 (10) Å, α = 79.473 (4)°, β = 82.927 (4)°, γ = 72.069 (4)°, V = 818.92 (9) Å^3, Z = 2 . The aromatic CH as well as the OH groups were idealized and refined using rigid groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 4-(chloromethyl)-3-nitrobenzoic acid with KOH, followed by pH adjustment with HCl . The exact mechanism of these reactions is not specified in the available literature.

Properties

IUPAC Name

4-[(E)-2-(4-carboxy-2-nitrophenyl)ethenyl]-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O8/c19-15(20)11-5-3-9(13(7-11)17(23)24)1-2-10-4-6-12(16(21)22)8-14(10)18(25)26/h1-8H,(H,19,20)(H,21,22)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIRFWJQXQJPKC-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C=CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])/C=C/C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728637
Record name 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202689-44-8
Record name 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1202689-44-8
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